molecular formula C9H8Br2O2 B2843043 Methyl 2-bromo-2-(2-bromophenyl)acetate CAS No. 43063-97-4

Methyl 2-bromo-2-(2-bromophenyl)acetate

Cat. No. B2843043
CAS RN: 43063-97-4
M. Wt: 307.969
InChI Key: VZMMSUIICCIPQY-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2-(2-bromophenyl)acetate” is a chemical compound with the CAS Number: 43063-97-4 . It has a molecular weight of 307.97 . This compound is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine , which is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8Br2O2 . The structure includes a methyl ester group (COOCH3) and a bromophenyl group (C6H4Br), both attached to the same carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It’s also used in the synthesis of coumarins and cis-cyclopropane .

Scientific Research Applications

Crystal Structure Studies

Methyl 2-bromo-2-(2-bromophenyl)acetate is involved in the synthesis of various compounds. For instance, it reacts with 2-(2H-tetrazol-5-yl)phenol in the presence of potassium carbonate to yield methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound studied for its crystal structure (Lee, Ryu, & Lee, 2017).

Organic Synthesis

This compound is used in organic synthesis. For example, it has been utilized in an undergraduate course in Organic Chemistry Experiments for the preparation of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Min, 2015).

Reaction Studies

This compound has been involved in reaction studies focusing on the creation of chiral methyl groups. It's used in complex synthesis processes where it undergoes various reactions to yield specific enantiomers of different compounds (Lüthy, Rétey, & Arigoni, 1969).

Synthesis of Acids and Esters

This compound plays a role in the synthesis of various acids and esters. For instance, it's used in the synthesis of α-bromophenylacetic acid from benzaldehyde (Ogura, Furukawa, & Tsuchihashi, 1975).

Development of Antihypertensive Agents

The compound is also used in synthesizing antihypertensive α-blocking agents. It's a starting material in creating various thiosemicarbazides, triazoles, and Schiff bases with potential therapeutic uses (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety and Hazards

“Methyl 2-bromo-2-(2-bromophenyl)acetate” should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Suitable personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

methyl 2-bromo-2-(2-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMSUIICCIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43063-97-4
Record name methyl 2-bromo-2-(2-bromophenyl)acetate
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